

# 3-Hydroxypyridine-4-carboxaldehyde: A Technical Guide to a Key Vitamin B6 Analogue

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 3-Hydroxypyridine-4-carboxaldehyde

**Cat. No.:** B112166

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

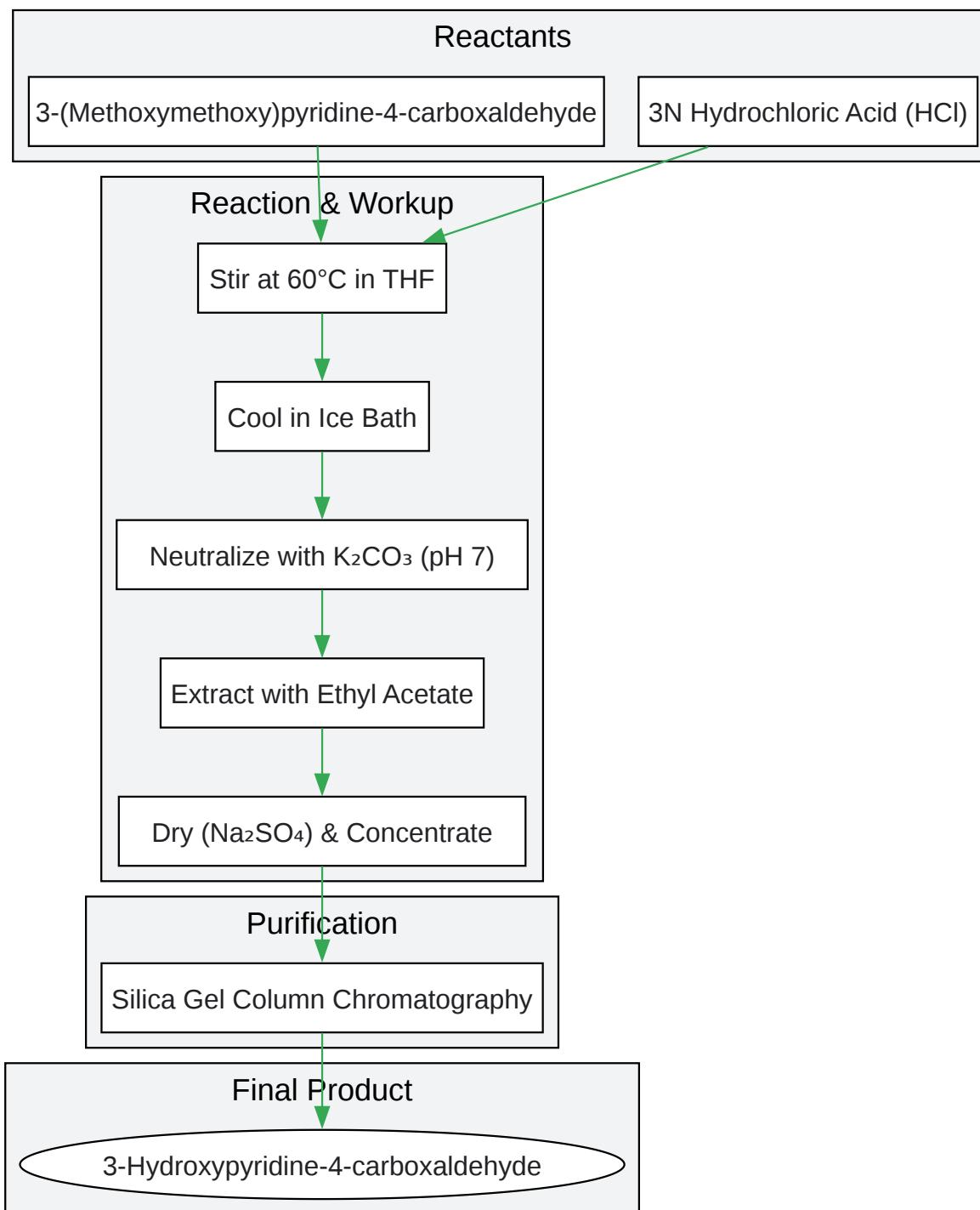
Vitamin B6 is a water-soluble vitamin that plays a critical role in over 140 enzymatic reactions in the human body, corresponding to approximately 4% of all classified catalytic activities.<sup>[1][2]</sup> Its biologically active form, pyridoxal 5'-phosphate (PLP), is a versatile coenzyme essential for the metabolism of amino acids, carbohydrates, and lipids.<sup>[3][4]</sup> PLP's catalytic prowess stems from its ability to form a Schiff base with the substrate, acting as an electrophilic catalyst to stabilize various reaction intermediates.<sup>[1][5]</sup>

**3-Hydroxypyridine-4-carboxaldehyde** (HPC) is a synthetic organic compound that serves as a close structural analogue of pyridoxal, the aldehyde form of vitamin B6.<sup>[6]</sup> Lacking the 2-methyl and 5-hydroxymethyl-phosphate groups of PLP, HPC provides a simplified model system. This structural similarity makes it an invaluable tool for investigating the mechanisms of PLP-dependent enzymes, studying non-enzymatic transamination and racemization reactions, and serving as a scaffold for the development of novel therapeutic agents.<sup>[6]</sup> This guide provides an in-depth technical overview of the synthesis, properties, and applications of **3-Hydroxypyridine-4-carboxaldehyde**.

## Chemical and Physical Properties

The fundamental properties of **3-Hydroxypyridine-4-carboxaldehyde** are summarized below. These characteristics are essential for its handling, characterization, and application in experimental settings.

| Property          | Value                                                              | Reference                                |
|-------------------|--------------------------------------------------------------------|------------------------------------------|
| CAS Number        | 1849-54-3                                                          | <a href="#">[7]</a>                      |
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> NO <sub>2</sub>                      | <a href="#">[8]</a> <a href="#">[9]</a>  |
| Molecular Weight  | 123.11 g/mol                                                       | <a href="#">[8]</a>                      |
| Appearance        | Cream to light yellow solid                                        | <a href="#">[7]</a> <a href="#">[9]</a>  |
| Melting Point     | 126-128 °C                                                         | <a href="#">[7]</a> <a href="#">[10]</a> |
| Boiling Point     | 323.8 ± 22.0 °C (Predicted)                                        | <a href="#">[7]</a> <a href="#">[10]</a> |
| Density           | 1.327 ± 0.06 g/cm <sup>3</sup> (Predicted)                         | <a href="#">[7]</a> <a href="#">[10]</a> |
| pKa               | pK <sub>1</sub> : 4.05 (+1); pK <sub>2</sub> : 6.77 (OH)<br>(25°C) | <a href="#">[7]</a>                      |
| Storage           | 2-8°C under inert gas<br>(Nitrogen or Argon)                       | <a href="#">[7]</a> <a href="#">[10]</a> |


## Synthesis and Experimental Protocols

Several synthetic routes for **3-Hydroxypyridine-4-carboxaldehyde** have been reported, with early methods often involving the oxidation of the corresponding methyl or hydroxymethylpyridines.[\[6\]](#) A common and well-documented method involves the deprotection of a methoxymethyl (MOM) protected precursor.

## Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for HPC, starting from a protected pyridine derivative.

## Synthesis of 3-Hydroxypyridine-4-carboxaldehyde

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of HPC via deprotection.

# Detailed Experimental Protocol: Synthesis from 3-(Methoxymethoxy)pyridine-4-carboxaldehyde

This protocol is adapted from established synthetic procedures.[\[7\]](#)[\[11\]](#)

## Materials:

- 3-(Methoxymethoxy)pyridine-4-carboxaldehyde (1.0 equiv)
- Tetrahydrofuran (THF)
- 3 N Hydrochloric acid (HCl)
- Solid Potassium Carbonate ( $K_2CO_3$ )
- Ethyl Acetate (EtOAc)
- Anhydrous Sodium Sulfate ( $Na_2SO_4$ )
- Silica Gel (100-200 mesh)
- Hexane
- Round-bottom flask, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, chromatography column.

## Procedure:

- To a stirred solution of 3-(methoxymethoxy)pyridine-4-carboxaldehyde (e.g., 11.0 g, 65.83 mmol) in tetrahydrofuran (50 mL), add 3 N hydrochloric acid (100 mL).
- Heat the reaction mixture and stir for 1 hour at 60 °C.
- Upon completion of the reaction (monitored by TLC), cool the mixture in an ice bath.
- Carefully adjust the pH to 7 by adding solid potassium carbonate.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (5 x 250 mL).

- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography using 23% ethyl acetate/hexane as the eluent to obtain **3-hydroxypyridine-4-carboxaldehyde** as a light yellow solid.[7][11]

Characterization: The final product can be analyzed by GC-MS and  $^1\text{H-NMR}$  to confirm its identity and purity.[7][11]

## Biological Role and Mechanism of Action

The utility of HPC in biochemical research is rooted in its ability to mimic the reactive aldehyde group of pyridoxal.

## Schiff Base Formation

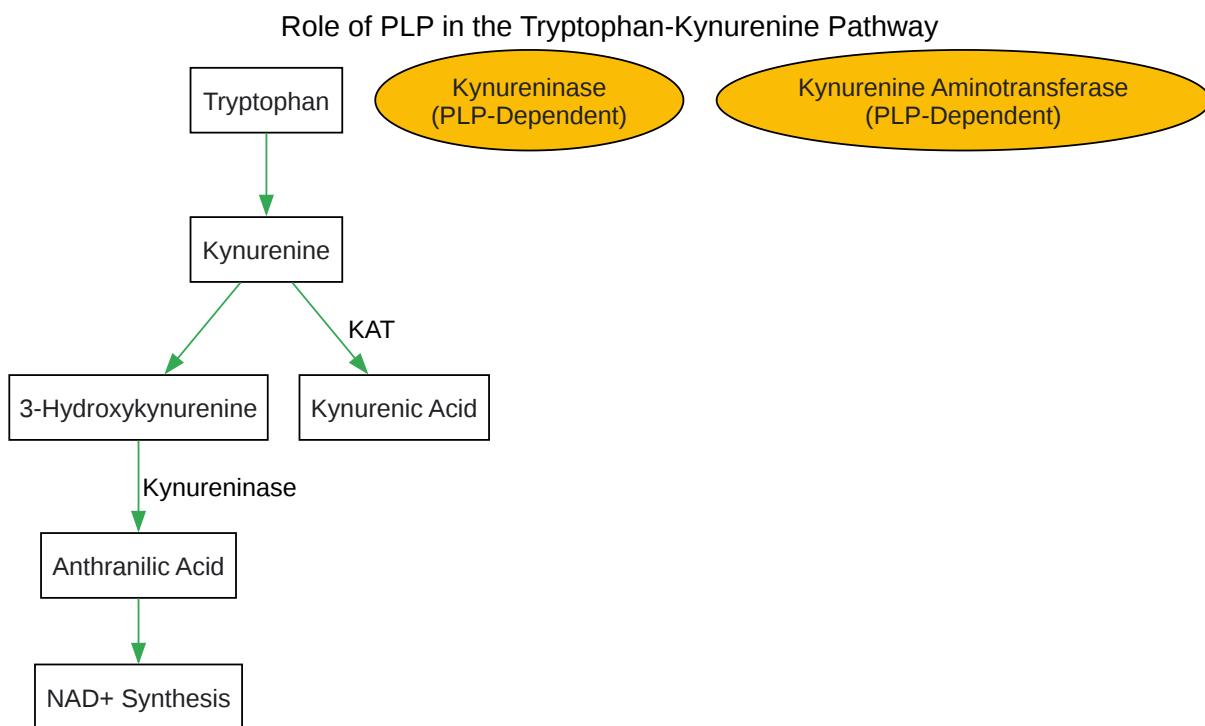
A cornerstone of PLP-dependent enzyme catalysis is the formation of a Schiff base (an internal aldimine) between the aldehyde group of PLP and the  $\epsilon$ -amino group of an active site lysine residue.[2][5] When a substrate amino acid enters the active site, it undergoes a transimination reaction, forming a new Schiff base (an external aldimine) with PLP. HPC can replicate this initial step non-enzymatically. The aldehyde group of HPC readily reacts with the amino group of amino acids to form a Schiff base, making it an excellent model for studying this key biochemical transformation.[6]

Caption: Reaction of HPC with an amino acid to form a Schiff base.

## Catalytic Transformations

Studies have demonstrated that HPC can catalyze transamination and racemization reactions with amino acids.

- Transamination: The reaction of HPC with DL-alanine has been shown to be nearly quantitative over a pH range of 3 to 8. The presence of the 3-hydroxyl group is critical for this catalytic activity, as 4-Pyridinecarboxaldehyde (which lacks this group) does not exhibit the same efficiency.[6] This highlights HPC's ability to model the electronic effects of the pyridoxal ring system.


- Racemization: HPC can catalyze the racemization of amino acids. This proceeds through the formation of the Schiff base, followed by the removal of the amino acid's  $\alpha$ -proton. The resulting planar carbanionic intermediate can then be reprotonated from either face, leading to a loss of stereochemistry.[6]

## Role in Studying Vitamin B6-Dependent Pathways

As a PLP analogue, HPC can be used as a probe or potential inhibitor in the complex signaling and metabolic pathways that depend on Vitamin B6. These pathways are crucial for cellular function and are implicated in various disease states, including inflammation and cancer.[4][12]

### The Tryptophan-Kynurenine Pathway

The Tryptophan-Kynurenine pathway is critical for generating NAD<sup>+</sup> and for regulating immune responses.[13] Several key enzymes in this pathway, such as kynureninase, are PLP-dependent. A deficiency in Vitamin B6 can impair this pathway, affecting immune function.[13] HPC and its derivatives could be used to probe the active sites of these enzymes or to develop specific inhibitors for therapeutic intervention.

[Click to download full resolution via product page](#)

Caption: Key PLP-dependent enzymes in tryptophan metabolism.

## Applications in Research and Drug Development

The unique properties of **3-Hydroxypyridine-4-carboxaldehyde** make it a versatile tool for scientists.

- Mechanistic Enzyme Studies: It serves as a simplified model for elucidating the complex catalytic mechanisms of the more than 140 known PLP-dependent enzymes.[1][6]
- Rational Drug Design: By understanding how HPC interacts with the active sites of PLP-dependent enzymes, it can be used as a starting point for designing specific inhibitors.[6]

Such inhibitors have therapeutic potential in areas like cancer, epilepsy, and infectious diseases, where targeting amino acid metabolism is a viable strategy.

- **Scaffold for Derivative Synthesis:** The HPC scaffold is found in various derivatives that exhibit significant biological activities, including antimicrobial and anticancer properties.[6] [14]
- **Biological Imaging:** The fluorescent properties of the 3-hydroxypyridine core make HPC and its derivatives useful tools for biological imaging and sensing applications.[6]

## Conclusion

**3-Hydroxypyridine-4-carboxaldehyde** is more than just a simple organic molecule; it is a powerful analogue of Vitamin B6 that provides profound insights into the fundamental biochemical reactions that sustain life. Its ability to mimic the Schiff base-forming capacity of pyridoxal 5'-phosphate allows researchers to dissect complex enzymatic mechanisms in a controlled manner. For drug development professionals, it represents a valuable scaffold for creating targeted inhibitors of PLP-dependent enzymes, opening new avenues for therapeutic intervention in a wide range of diseases. The continued study of HPC and its derivatives promises to further unravel the intricacies of Vitamin B6 biochemistry and fuel the development of next-generation therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5'-Phosphate-Dependent Enzymes [frontiersin.org]

- 6. 3-Hydroxypyridine-4-carboxaldehyde|Green Fluorophore [benchchem.com]
- 7. 3-Hydroxypyridine-4-carboxaldehyde CAS#: 1849-54-3 [m.chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 3-Hydroxypyridine-4-carboxaldehyde | CymitQuimica [cymitquimica.com]
- 10. chembk.com [chembk.com]
- 11. 3-Hydroxypyridine-4-carboxaldehyde | 1849-54-3 [chemicalbook.com]
- 12. Inflammation, vitamin B6 and related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 14. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Hydroxypyridine-4-carboxaldehyde: A Technical Guide to a Key Vitamin B6 Analogue]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112166#3-hydroxypyridine-4-carboxaldehyde-as-a-vitamin-b6-analogue>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)